N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chlorobenzenesulfonamide group attached to a phenyl ring, which is further connected to a methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately affecting their survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.
N-Phenylacetamide: Lacks the sulfonamide group but shares the acetamide moiety.
Chlorobenzenesulfonamide: Contains the chlorobenzene and sulfonamide groups but lacks the phenylacetamide structure.
Uniqueness
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its combined structural features, which confer specific biological activities such as enzyme inhibition and antimicrobial properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(19)18(2)14-8-6-13(7-9-14)17-22(20,21)15-5-3-4-12(16)10-15/h3-10,17H,1-2H3 |
InChI Key |
RJXUDRSHKKWXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.